molecular formula C13H13BN2O2 B14069453 (3-Cyclopropyl-5-(pyrazin-2-yl)phenyl)boronic acid

(3-Cyclopropyl-5-(pyrazin-2-yl)phenyl)boronic acid

Cat. No.: B14069453
M. Wt: 240.07 g/mol
InChI Key: FYRNAPIBRLJEHT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-5-(pyrazin-2-yl)phenyl)boronic acid typically involves the hydroboration of an appropriate precursor. Hydroboration is a common method for preparing organoborane reagents, where a B–H bond is added across an alkene or alkyne . The reaction conditions are generally mild and functional group tolerant, making this method efficient for synthesizing various boronic acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, followed by purification steps to achieve the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Cyclopropyl-5-(pyrazin-2-yl)phenyl)boronic acid is unique due to its specific structural features, such as the cyclopropyl and pyrazinyl groups, which can influence its reactivity and binding properties. These features make it a valuable reagent in organic synthesis and a potential candidate for therapeutic applications .

Properties

Molecular Formula

C13H13BN2O2

Molecular Weight

240.07 g/mol

IUPAC Name

(3-cyclopropyl-5-pyrazin-2-ylphenyl)boronic acid

InChI

InChI=1S/C13H13BN2O2/c17-14(18)12-6-10(9-1-2-9)5-11(7-12)13-8-15-3-4-16-13/h3-9,17-18H,1-2H2

InChI Key

FYRNAPIBRLJEHT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C2CC2)C3=NC=CN=C3)(O)O

Origin of Product

United States

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